CCT369260 was synthesized by researchers at the University College London and is part of a series of compounds aimed at inhibiting BCL6. It is classified under small molecule inhibitors and is specifically designed to facilitate targeted protein degradation, a novel therapeutic approach that leverages the body's ubiquitin-proteasome system to eliminate unwanted proteins .
The synthesis of CCT369260 involves several key steps:
CCT369260 possesses a complex molecular structure characterized by:
CCT369260 primarily engages in interactions that lead to the degradation of BCL6 through:
CCT369260 operates through a mechanism known as targeted protein degradation, which involves:
CCT369260 holds promise in various scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: